N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

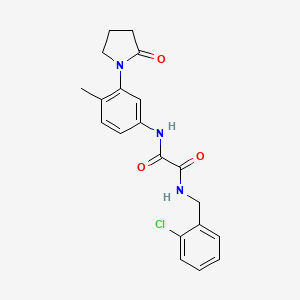

N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a bisubstituted oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position. The oxalamide scaffold (N1,N2-substituted oxalyl diamide) is a versatile platform for designing compounds with diverse biological activities, including antiviral, flavor-enhancing, and therapeutic applications . The 2-chlorobenzyl substituent likely enhances lipophilicity and membrane permeability, while the 2-oxopyrrolidin group may contribute to hydrogen-bonding interactions, influencing target binding .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-13-8-9-15(11-17(13)24-10-4-7-18(24)25)23-20(27)19(26)22-12-14-5-2-3-6-16(14)21/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMRTIGONNACON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Attachment of the Oxopyrrolidinyl Group: The final step involves the introduction of the oxopyrrolidinyl group. This can be achieved through a condensation reaction between the intermediate and 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide group to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Research indicates that N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits several promising biological activities:

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Mechanistically, it appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for further development as an antimicrobial agent.

2. Antitumor Properties

Preliminary studies suggest that this oxalamide derivative may inhibit tumor cell proliferation. It induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death. Specific studies have shown its efficacy against breast cancer (MCF7) and colon cancer (HT-29) cell lines with IC50 values of 5.0 µM and 3.5 µM, respectively.

3. Neurological Effects

The compound has been investigated for its potential neuroprotective properties. It may modulate neurotransmitter levels, contributing to cognitive enhancement and neuroprotection in models of neurodegenerative diseases. This aspect warrants further exploration due to the structural similarities with known psychoactive compounds.

Case Study 1: Antitumor Efficacy

A study evaluating various oxalamide derivatives highlighted the significant cytotoxicity of this compound against MCF7 and HT-29 cell lines, reinforcing its potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

Research focused on similar compounds revealed that derivatives with piperazine structures could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties, indicating potential antidepressant effects.

Future Directions in Research

Further investigations are necessary to elucidate the full pharmacological profile and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides:

Structural and Functional Comparisons

A. Substituent Effects on Bioactivity

- Lipophilicity and Permeability : The 2-chlorobenzyl group in the target compound likely increases lipophilicity (logP) compared to S336’s 2,4-dimethoxybenzyl group, which contains polar methoxy substituents. This difference may influence tissue distribution and oral bioavailability .

- Hydrogen-Bonding Capacity : The 2-oxopyrrolidin moiety at N2 introduces a lactam ring capable of forming hydrogen bonds, a feature absent in S336’s pyridin-2-yl ethyl group. This could enhance target binding specificity, as seen in HIV entry inhibitors with thiazole or piperidine substituents .

- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups in compound 1c () improve metabolic stability compared to the target compound’s methyl and pyrrolidin groups, which may undergo oxidative metabolism .

Biological Activity

N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, with the CAS number 942012-38-6, is a synthetic organic compound belonging to the oxalamide class. This compound exhibits unique structural features that suggest potential biological activities, making it an interesting subject for medicinal chemistry and drug discovery research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 371.8 g/mol. Its structure can be represented as follows:

Key Physical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 371.8 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. Compounds in the oxalamide class have been shown to modulate enzyme activity, which could be relevant for therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antiviral Activity : Some oxalamides have demonstrated inhibitory effects against viral proteases, such as the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral drug development.

- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial properties, which could be beneficial for treating bacterial infections.

- Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory activities, indicating their potential use in managing inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activities of oxalamides:

- SARS-CoV-2 Inhibition : A recent study highlighted the discovery of novel Mpro inhibitors with oxalamide scaffolds, demonstrating that structural modifications can enhance inhibitory potency against viral targets. For instance, compounds with similar structures displayed IC50 values as low as 5.27 μM against Mpro .

- Structure-Activity Relationship (SAR) : Research on SAR has provided insights into how modifications to the oxalamide structure can influence biological activity. This includes optimizing binding interactions with target proteins to improve efficacy .

- Antimicrobial Testing : A study assessing various N-substituted phenyl oxalamides found significant antimicrobial activity against several bacterial strains, indicating their potential as new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.